molecular formula C11H7Cl3N2 B14512052 2-(2,2,2-Trichloro-1-phenylethyl)malononitrile CAS No. 63615-36-1

2-(2,2,2-Trichloro-1-phenylethyl)malononitrile

Cat. No.: B14512052
CAS No.: 63615-36-1
M. Wt: 273.5 g/mol
InChI Key: LVORCXICCKETCH-UHFFFAOYSA-N
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Description

2-(2,2,2-Trichloro-1-phenylethyl)malononitrile is an organic compound with the molecular formula C11H7Cl3N2 It is known for its unique chemical structure, which includes a trichloromethyl group attached to a phenylethyl backbone, along with a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trichloro-1-phenylethyl)malononitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: The trichloromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce phenylethyl derivatives with fewer chlorine atoms.

Scientific Research Applications

2-(2,2,2-Trichloro-1-phenylethyl)malononitrile has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trichloro-1-phenylethyl)malononitrile involves its interaction with molecular targets and pathways within biological systems. The trichloromethyl group and malononitrile moiety play crucial roles in its reactivity and interactions. These interactions can lead to various biological effects, including enzyme inhibition or activation, depending on the specific context.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloro-1-phenylethyl acetate: Similar in structure but with an acetate group instead of a malononitrile group.

    2,2,2-Trichloro-1-phenylethanol: Contains a hydroxyl group instead of a malononitrile group.

    2,2,2-Trichloro-1-phenylethylamine: Features an amine group in place of the malononitrile group.

Uniqueness

2-(2,2,2-Trichloro-1-phenylethyl)malononitrile is unique due to the presence of both the trichloromethyl and malononitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

63615-36-1

Molecular Formula

C11H7Cl3N2

Molecular Weight

273.5 g/mol

IUPAC Name

2-(2,2,2-trichloro-1-phenylethyl)propanedinitrile

InChI

InChI=1S/C11H7Cl3N2/c12-11(13,14)10(9(6-15)7-16)8-4-2-1-3-5-8/h1-5,9-10H

InChI Key

LVORCXICCKETCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C#N)C#N)C(Cl)(Cl)Cl

Origin of Product

United States

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